molecular formula C9H8N2O3 B2998857 (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid CAS No. 64697-24-1

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Katalognummer: B2998857
CAS-Nummer: 64697-24-1
Molekulargewicht: 192.174
InChI-Schlüssel: KMEBPFQYIKJQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS 64697-24-1) is a high-purity chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This solid, achiral compound is a derivative of the indazole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The compound's structure features both carbonyl and carboxylic acid functional groups, which enhance its potential for interactions with various biological targets . Researchers value this compound for its broad spectrum of reported biological activities. Indazole derivatives like this one have demonstrated potential in anti-inflammatory research by inhibiting pro-inflammatory cytokines . Significant antimicrobial activity has been observed against bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, in vitro studies on human cancer cell lines indicate that the compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner, suggesting promise as a scaffold for anticancer agent development . The polar nature of the indazole ring contributes to favorable pharmacokinetic parameters, potentially offering good solubility and enhanced bioavailability for research applications . Key physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 413.4±47.0 °C at 760 mmHg . This product is intended for research purposes only and is not for human or veterinary use.

Eigenschaften

IUPAC Name

2-(3-oxo-1H-indazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBPFQYIKJQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64697-24-1
Record name 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, with the molecular formula C9H8N2O3 and CAS number 64697-24-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
IUPAC NameThis compound
CAS Number64697-24-1

The compound contains an indazole ring structure, which is known for its pharmacological relevance. The presence of both carbonyl and carboxylic acid functional groups enhances its potential interactions with biological targets.

Indazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Anti-inflammatory : These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial : Studies indicate effective activity against various bacterial strains, suggesting potential use as antibacterial agents.
  • Anticancer : Preliminary research indicates that indazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth.
  • Antiviral : Some derivatives have demonstrated activity against HIV and other viral infections.

Pharmacological Effects

The pharmacokinetic profile of this compound suggests favorable absorption and distribution due to its polar nature. The compound's interaction with biological systems can be attributed to its ability to modulate several biochemical pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains using the agar diffusion method. The results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The compound was tested at various concentrations, revealing a dose-dependent effect.

Concentration (µM)Cell Viability (%)
1080
2565
5040

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Core Structure Key Functional Groups Pharmacological Relevance Reference
(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid 64697-24-1 Indazolone Acetic acid, ketone Antimicrobial intermediate
(3-Oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid 52188-11-1 Benzisothiazolone Acetic acid, sulfone Antibacterial/antifungal activity
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid 55114-02-8 Benzothiazolone Acetic acid, ketone Structural studies (planar ring)
(1,3-Dioxoisoindolin-2-yl)acetic acid 3849-22-7 Isoindole Acetic acid, diketone Laboratory chemical intermediate
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid 406944-97-6 Benzimidazolone Acetic acid, ethyl, ketone Life science research

Table 2: Hazard Profiles of Selected Analogues

Compound Name GHS Hazards Key Risks Reference
This compound Not classified (data limited) Unknown toxicity
2-(3-Oxoisoindolin-1-yl)acetic acid H302 (oral toxicity), H315 (skin irritation) Acute toxicity
(S)-2-Amino-2-(3-oxodihydroisoxazol-5-yl)acetic acid hydrate H301 (acute oral toxicity), H311 (dermal toxicity) High acute toxicity

Key Research Findings

Bioactivity :

  • The indazolyl acetic acid derivative shows promise in antiglaucoma drug development due to its ability to modulate intraocular pressure in preclinical models .
  • Benzisothiazolone derivatives (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) exhibit IC50 values <10 μM against Staphylococcus aureus .

Stability and Reactivity: The indazolyl compound’s acetic acid moiety facilitates esterification and amidation, enabling diversification into prodrugs . Sulfone-containing analogues (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetic acid) display superior hydrolytic stability compared to non-sulfonated variants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid under alkaline conditions (e.g., NaOH in water) yields ~50% product after acid precipitation . Optimize reaction time (4–5 hours), temperature (room temperature or ice-water bath), and stoichiometry (1:1 molar ratio of precursors). Purification via recrystallization from dimethylformamide/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Key signals include the indazolone ring protons (δ 7.40–8.12 ppm, multiplet) and the acetic acid side chain (δ 4.57 ppm, singlet for CH2) .
  • IR : Stretching vibrations for C=O (indazolone: ~1700 cm⁻¹) and carboxylic acid (O-H: ~2500–3000 cm⁻¹; C=O: ~1720 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks at m/z 209.22 (C9H7NO3S) align with theoretical molecular weight .

Q. What crystallization conditions are suitable for X-ray diffraction studies of this compound?

  • Methodology : Recrystallize from dimethylformamide (DMF) and water mixtures to obtain single crystals. The orthorhombic crystal system (space group P212121) with unit cell parameters a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å is ideal for structural refinement using SHELXL . Hydrogen-bonding networks stabilize the lattice (e.g., O–H···O interactions between carboxylic acid groups) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For indole analogs, HOMO localizes on the indazolone ring, suggesting nucleophilic attack sites .
  • Molecular docking : Dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. A study on benzisothiazolone derivatives showed strong binding to bacterial DNA gyrase (binding energy ≤ −8.5 kcal/mol) .

Q. What strategies resolve contradictions in pharmacological data, such as variable antimicrobial activity across studies?

  • Methodology :

  • Structural analogs : Compare activity of (3-oxo-indazolyl)acetic acid derivatives with modified side chains (e.g., esters, amides). For example, methyl esters of similar compounds show enhanced antifungal activity due to improved membrane permeability .
  • Experimental models : Use standardized assays (e.g., MIC against S. aureus or C. albicans) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Analyze X-ray diffraction data (e.g., using Mercury software) to map hydrogen bonds. For this compound, intermolecular O–H···O bonds (2.60–2.65 Å) between carboxylic groups create a rigid lattice, reducing solubility in nonpolar solvents . Solubility can be improved via salt formation (e.g., sodium or ammonium salts).

Q. What are the challenges in quantifying trace impurities during synthesis, and how are they addressed?

  • Methodology :

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate byproducts (e.g., unreacted benzo[d]isothiazol-3(2H)-one).
  • Limit tests : Compare impurity peaks against reference standards (e.g., USP guidelines). For indazole derivatives, residual solvents (DMF) should be < 500 ppm .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.